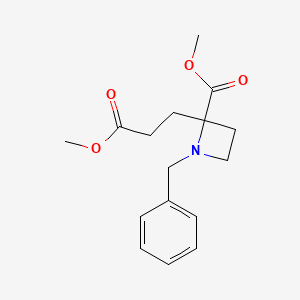
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate
Übersicht
Beschreibung
“Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 . The canonical SMILES structure is COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The compound has a complexity of 379 .Wissenschaftliche Forschungsanwendungen
Osthole and Its Pharmacological Properties
Osthole is a natural product demonstrating multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its pharmacokinetic studies indicate fast and efficient uptake and utilization in the body. The mechanisms behind its activities are believed to be related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).
DNA Methyltransferase Inhibitors
DNA methyltransferase inhibitors have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. These inhibitors are analogs of the nucleoside deoxycytidine and include clinically tested compounds like 5-azacytidine and 5-aza-2'-deoxycytidine. They have shown encouraging antileukemic activity but little activity in solid tumors (Goffin & Eisenhauer, 2002).
Chromones as Radical Scavengers
Chromones and their derivatives, occurring naturally and being synthetically derived, possess antioxidant potential. They are associated with physiological activities like anti-inflammatory, antidiabetic, antitumor, anticancer, etc. The antioxidant properties of chromones are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to diseases. The presence of specific groups in the chromone nucleus is important for radical scavenging activity (Yadav et al., 2014).
Reversible Cholinesterase Inhibitors
The study of reversible AChE inhibitors administered before exposure to organophosphates (OPCs) demonstrates their efficacy as prophylactic agents against OPC poisoning. These inhibitors offer better therapeutic results compared to standard therapy and can be considered promising broad-spectrum prophylactic agents in case of imminent organophosphate exposure (Lorke & Petroianu, 2018).
Environmental Effects of Sunscreen Ingredients
Concerns over the environmental effects of organic UV filters, including benzophenone-3 (oxybenzone), on aquatic ecosystems have been raised. These filters have been identified in water sources worldwide and are not easily removed by common wastewater treatment plant techniques. Oxybenzone, in particular, has been implicated as a possible contributor to coral reef bleaching (Schneider & Lim, 2019).
Eigenschaften
IUPAC Name |
methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLDKBRWUVBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



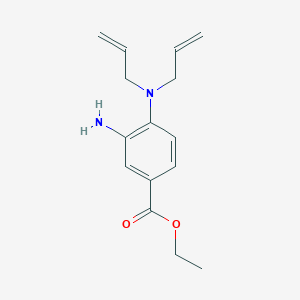
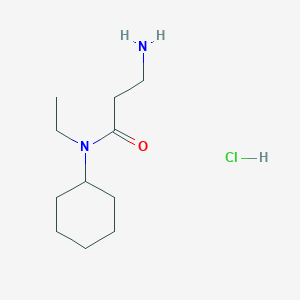
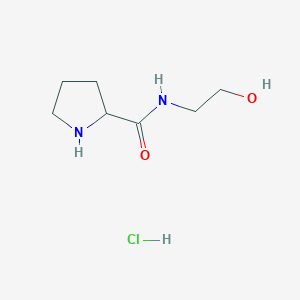
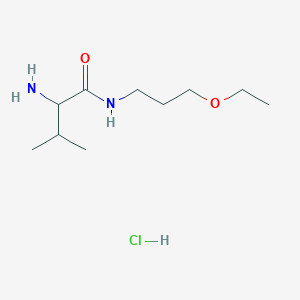
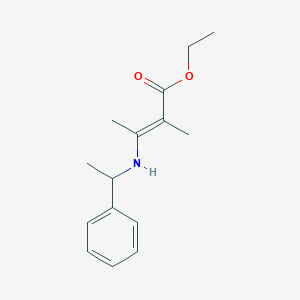
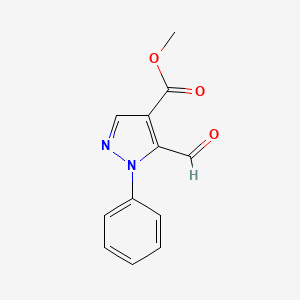
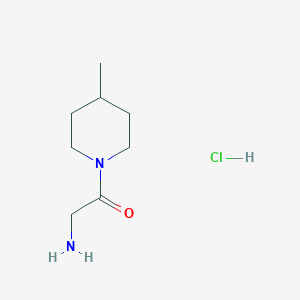
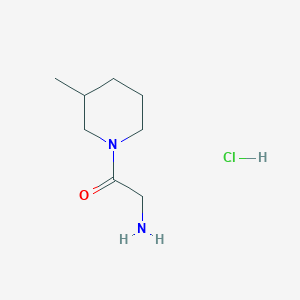
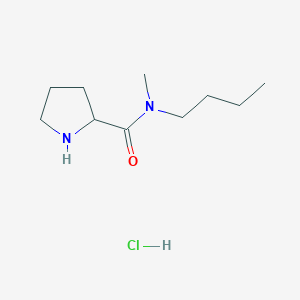
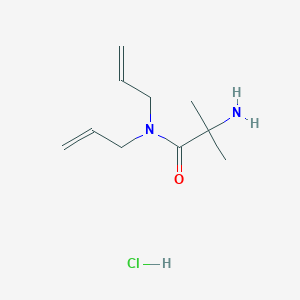
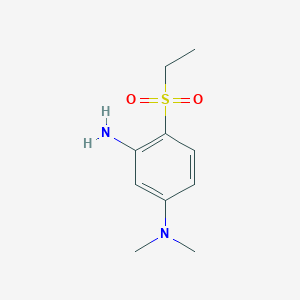
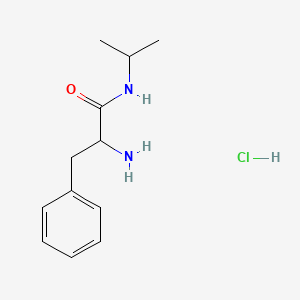
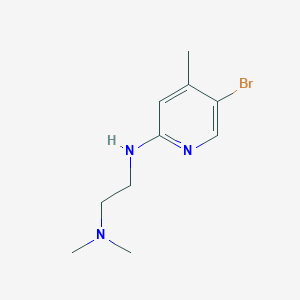
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)